molecular formula C17H21N3O5 B2982427 3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-04-1

3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2982427
CAS No.: 892270-04-1
M. Wt: 347.371
InChI Key: XXEXLLBZBLRCIX-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as methoxyethyl, dioxo, and oxolan-2-ylmethyl enhances its chemical reactivity and potential for diverse applications.

Scientific Research Applications

3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures are used as pharmaceuticals and interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the compound’s properties .

Future Directions

The future research directions would likely involve further exploration of this compound’s biological activity and potential uses in medicine or other fields. This could involve in-depth studies of its mechanism of action, pharmacokinetics, and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with formamide, followed by cyclization to form the quinazoline core. Subsequent functionalization steps introduce the methoxyethyl and oxolan-2-ylmethyl groups under controlled conditions, such as specific temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of catalysts and advanced purification methods, such as chromatography, ensures the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at specific positions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyethyl)-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and the combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-7-25-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEXLLBZBLRCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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